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molecular formula C12H12O4 B8771644 Ethyl 6-methoxybenzofuran-3-carboxylate

Ethyl 6-methoxybenzofuran-3-carboxylate

Cat. No. B8771644
M. Wt: 220.22 g/mol
InChI Key: CSLCYFFJPLEVAX-UHFFFAOYSA-N
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Patent
US08354431B2

Procedure details

6-Methoxy-benzofuran-3-carboxylic acid ethyl ester (25) (9.3 g, 42 mmol) is dissolved in 80 ml of dichloromethane and cooled to 0° C. 1M solution of BBr3 in dichloromethane (84.5 ml, 84.5 mmol) is added and the mixture is stirred at rt for 2 h. The mixture is poured on ice water and neutralized with sodium hydrogen carbonate. The organic layer is dried over sodium D sulfate, filtrated and evaporated under reduced pressure.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
84.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:10]2[CH:11]=[CH:12][C:13]([O:15]C)=[CH:14][C:9]=2[O:8][CH:7]=1)=[O:5])[CH3:2].B(Br)(Br)Br.C(=O)([O-])O.[Na+]>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[C:10]2[CH:11]=[CH:12][C:13]([OH:15])=[CH:14][C:9]=2[O:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
C(C)OC(=O)C1=COC2=C1C=CC(=C2)OC
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
84.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium D sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(=O)C1=COC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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